Product packaging for 1-(2-Methyloxolan-2-yl)ethan-1-one(Cat. No.:CAS No. 32318-87-9)

1-(2-Methyloxolan-2-yl)ethan-1-one

Cat. No.: B2920035
CAS No.: 32318-87-9
M. Wt: 128.171
InChI Key: CMFMVWNZRVFKSG-UHFFFAOYSA-N
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Description

1-(2-Methyloxolan-2-yl)ethan-1-one, also known as 2-Acetyl-2-methyltetrahydrofuran, is a high-purity organic compound supplied for research and development purposes. This ketone, with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol, serves as a valuable building block and intermediate in synthetic organic chemistry . Its structure, featuring a tetrahydrofuran (oxolane) ring, makes it a reagent of interest for exploring novel chemical spaces and developing pharmaceuticals, agrochemicals, and other fine chemicals . The product is provided with a typical purity of ≥95% and is characterized as a liquid at room temperature . It has a boiling point of approximately 178 °C and a flash point of 59.9 °C, which is important for safe handling and storage . Researchers can source this compound in various volumes, from small sample sizes to bulk quantities, and it is available in standard as well as high and ultra-high purity grades to meet specific application needs . Safety and Handling: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must not be used for personal, animal, or human consumption. Safe laboratory practices should always be followed. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2920035 1-(2-Methyloxolan-2-yl)ethan-1-one CAS No. 32318-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyloxolan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7(2)4-3-5-9-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFMVWNZRVFKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Research on 1 2 Methyloxolan 2 Yl Ethan 1 One

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 1-(2-Methyloxolan-2-yl)ethan-1-one from reaction mixtures, byproducts, and impurities, enabling both qualitative identification and quantitative measurement.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust technique for assessing the purity of the volatile compound this compound and quantifying its presence in various samples. The method's high resolution and sensitivity make it ideal for detecting trace impurities.

For the analysis of this compound, a typical GC method would involve a non-polar or medium-polarity capillary column. The compound's volatility allows for its separation from less volatile impurities at elevated temperatures. The retention time is a key parameter for identification, while the peak area, when calibrated with a known standard, allows for accurate quantification. nih.gov A validated GC method ensures selectivity, sensitivity, linearity, and precision, which are crucial for quality control in pharmaceutical and chemical industries. nih.gov The use of an internal standard can further enhance the accuracy of quantification. nih.gov

A study on the volatile compounds in rice, using headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS), highlights a powerful approach for analyzing compounds of similar volatility. mdpi.com This technique could be adapted for the analysis of this compound, particularly for detecting it in complex matrices.

Table 1: Representative Gas Chromatography (GC) Parameters for Purity Analysis

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injector Temperature 250 °C
Oven Program 40 °C (hold 3.5 min), then 10 °C/min to 100 °C, then 7 °C/min to 180 °C, then 25 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Expected Retention Time ~10-15 min

This table presents a plausible set of GC parameters based on methods used for similar volatile organic compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions that synthesize this compound. researchgate.net It allows for the timely tracking of reactant consumption and product formation, which is critical for optimizing reaction conditions and maximizing yield.

A reversed-phase HPLC method using a C18 column is commonly employed for the analysis of moderately polar organic compounds like ketones. nanobioletters.comijpsdronline.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation of components with varying polarities. nanobioletters.comresearchgate.net For instance, in the analysis of a related compound, 2-Chloro-1-(2-methyloxolan-3-yl)ethanone (B2387905), a mobile phase of 70:30 acetonitrile/water was effective. UV detection is suitable for this compound due to the presence of the carbonyl chromophore. nanobioletters.com

The development of a validated HPLC method is crucial and involves establishing parameters such as linearity, accuracy, precision, and specificity, often following guidelines from the International Conference on Harmonization (ICH). nanobioletters.comijpsdronline.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Reaction Monitoring

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Expected Retention Time ~5-10 min

This table outlines a representative HPLC method based on established procedures for similar organic molecules. nanobioletters.com

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons at the C2 position of the oxolane ring, and the methylene (B1212753) protons of the ring. The chemical shifts and splitting patterns of these signals provide information about the electronic environment and neighboring protons. For instance, the protons on the oxolane ring would likely appear in the range of δ 3.5–4.5 ppm.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. A key signal would be the resonance for the carbonyl carbon of the ketone group, which is expected to appear in the downfield region, typically around δ 200–210 ppm. The carbon atoms of the oxolane ring and the methyl groups would appear at higher field strengths.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Acetyl CH₃~2.1 (s, 3H)~25
C2-CH₃~1.5 (s, 3H)~28
Oxolane CH₂ (C3)~1.9 (m, 2H)~26
Oxolane CH₂ (C4)~2.0 (m, 2H)~38
Oxolane CH₂ (C5)~3.8 (t, 2H)~68
C=O-~209
C2 (quaternary)-~85

This table presents predicted NMR data based on typical chemical shifts for similar functional groups and structures. clockss.orgconicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural confirmation. The molecular formula of the compound is C₇H₁₂O₂, corresponding to a molecular weight of 128.17 g/mol . americanelements.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 128. Fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org This could lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 113, or the loss of an acetyl radical (•COCH₃) to give a fragment at m/z 85. The base peak, the most intense peak in the spectrum, often corresponds to the most stable carbocation that can be formed. libretexts.org

Table 4: Plausible Mass Spectrometry Fragmentation Pattern

m/zProposed Fragment Ion
128[C₇H₁₂O₂]⁺ (Molecular Ion)
113[M - CH₃]⁺
85[M - COCH₃]⁺
43[CH₃CO]⁺

This table illustrates a plausible fragmentation pattern based on the general principles of mass spectrometry for ketones. libretexts.orgsavemyexams.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

The IR spectrum is particularly useful for identifying the strong, sharp absorption band characteristic of the carbonyl (C=O) group in a ketone, which typically appears in the region of 1700-1725 cm⁻¹. researchgate.net Another key feature would be the C-O stretching vibration of the ether linkage within the tetrahydrofuran (B95107) ring, which is expected in the 1050–1150 cm⁻¹ range. acs.org The spectrum would also show C-H stretching and bending vibrations for the methyl and methylene groups.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The carbonyl group contains a lone pair of electrons on the oxygen and a π-bond, allowing for n→π* and π→π* transitions. The n→π* transition for ketones is typically weak and occurs at a longer wavelength (around 270-300 nm). solubilityofthings.com

Table 5: Key Spectroscopic Data for Functional Group Identification

Spectroscopic TechniqueCharacteristic AbsorptionFunctional Group
Infrared (IR) ~1715 cm⁻¹ (strong, sharp)C=O (Ketone)
~1100 cm⁻¹ (strong)C-O (Ether)
Ultraviolet-Visible (UV-Vis) λ_max ~280 nmn→π* (Carbonyl)

This table summarizes the expected key absorptions based on established spectroscopic principles for organic functional groups. researchgate.netacs.orgsolubilityofthings.com

Computational and Theoretical Studies on 1 2 Methyloxolan 2 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its chemical behavior. For 1-(2-Methyloxolan-2-yl)ethan-1-one, these calculations can reveal details about the distribution of electrons and the energies of molecular orbitals.

Detailed research findings from quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-Hartree-Fock methods, would provide a foundational understanding of the molecule's electronic properties. These methods, while computationally intensive, can yield highly accurate electronic energies and wavefunctions. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. Ketone-containing compounds like this compound are noted for their electron-deficient carbonyl groups, which can be leveraged in processes like photoredox catalysis.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential around the hydrogen atoms.

Table 1: Illustrative Electronic Structure Parameters for this compound (Note: The following data is illustrative of typical results from quantum chemical calculations and is not experimentally verified for this specific compound.)

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy+1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.
Mulliken Charge on Carbonyl Oxygen-0.5 eQuantifies the partial negative charge, a site for electrophilic attack.

Density Functional Theory (DFT) for Molecular Geometry and Conformation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the geometry and conformational landscape of molecules like this compound.

DFT calculations are used to find the optimized molecular geometry by locating the minimum energy structure on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The tetrahydrofuran (B95107) ring can adopt various puckered conformations (envelope and twist), and DFT can predict the most stable conformation of the ring and the orientation of the acetyl and methyl substituents at the C2 position.

Table 2: Illustrative Optimized Geometric Parameters for this compound from a DFT Calculation (Note: This table presents typical geometric parameters that would be obtained from a DFT optimization and is for illustrative purposes only.)

ParameterAtom(s) InvolvedIllustrative Value
Bond LengthC=O1.21 Å
Bond LengthC-C (acetyl)1.52 Å
Bond LengthO-C (ring)1.43 Å
Bond AngleO=C-C120.5°
Dihedral AngleC-C-C-O (ring)25.0°

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that can be difficult to observe experimentally. For this compound, this approach can be used to explore its reactivity in various chemical transformations.

One area of interest would be the nucleophilic addition to the carbonyl group, a characteristic reaction of ketones. Computational models, often using DFT, can map out the potential energy surface for the approach of a nucleophile to the carbonyl carbon. This allows for the calculation of the activation energy barrier for the reaction, providing a quantitative measure of its feasibility.

Another potential reaction pathway for investigation is the abstraction of hydrogen atoms from the tetrahydrofuran ring. Studies on the reaction of hydroxyl radicals with tetrahydrofuran have shown that computational methods can determine the energetics of different reaction pathways. researchgate.net Similar studies on this compound could predict which hydrogen atoms are most susceptible to radical abstraction, a process relevant in atmospheric chemistry and combustion. The presence of the electron-withdrawing acetyl group would likely influence the reactivity of the adjacent C-H bonds.

Table 3: Illustrative Reaction Parameters for a Hypothetical Nucleophilic Addition to this compound (Note: The following data is a hypothetical representation of results from a computational study of a reaction mechanism.)

Reaction StepParameterIllustrative Value (kcal/mol)Description
Reactants to Transition StateActivation Energy (ΔG‡)+15.5The energy barrier that must be overcome for the reaction to proceed.
Reactants to ProductsReaction Energy (ΔG)-8.2The overall change in Gibbs free energy, indicating if the reaction is spontaneous.
Reactants to IntermediateIntermediate Formation Energy-2.5The energy of a transient species formed during the reaction.

Thermodynamic and Kinetic Parameter Prediction for Chemical Processes

Computational chemistry can provide valuable predictions of thermodynamic and kinetic parameters for chemical processes, complementing experimental data. These parameters are crucial for understanding the stability and reaction rates of compounds like this compound.

Thermodynamic properties such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated using computational methods. These values are essential for determining the equilibrium position of reactions involving the compound. A comprehensive review on the chemical kinetics of cyclic ethers highlights the use of theoretical methods to calculate thermochemical data. unizar.es

Kinetic parameters, most notably the rate constant (k), can be estimated using transition state theory in conjunction with the calculated activation energy. The Arrhenius equation, which relates the rate constant to the activation energy and temperature, can then be used to predict how the reaction rate will change with temperature. While experimental validation is crucial, these theoretical predictions can guide the design of experiments and provide insights into reaction dynamics. For instance, computational studies on the combustion of cyclic ethers have been instrumental in developing detailed kinetic models. unizar.es

Table 4: Illustrative Predicted Thermodynamic and Kinetic Parameters for this compound (Note: These values are illustrative and represent the type of data that can be obtained from computational predictions.)

ParameterIllustrative ValueUnitsSignificance
Enthalpy of Formation (ΔHf°)-85.3kcal/molHeat absorbed or released during the formation of the compound from its elements.
Standard Entropy (S°)95.2cal/mol·KA measure of the molecule's disorder.
Rate Constant (k) at 298 K1.5 x 10⁻⁴s⁻¹A measure of the rate of a specific reaction.
Pre-exponential Factor (A)2.1 x 10¹²s⁻¹Related to the frequency of collisions in the correct orientation.

Research Applications and Emerging Directions for 1 2 Methyloxolan 2 Yl Ethan 1 One

Interdisciplinary Research Areas

Chemical Probe Development for Biochemical Systems (focused on chemical interactions)

The exploration of 1-(2-Methyloxolan-2-yl)ethan-1-one in the context of chemical probe development is an emerging area of interest, primarily due to the compound's specific structural features. Chemical probes are small molecules used to study and manipulate biological systems, and the development of effective probes often relies on the strategic incorporation of reactive functional groups. nih.govmdpi.com The ketone group and the tetrahydrofuran (B95107) ring of this compound present opportunities for its use as a scaffold or intermediate in the synthesis of such probes.

The ketone functional group, in particular, increases the polarity and reactivity of the molecule. Ketones are susceptible to nucleophilic attack, a common reaction in biological systems and a useful mechanism for covalently labeling target proteins. This reactivity can be harnessed to design activity-based probes (ABPs) or affinity-based probes (PALs) where the ketone serves as an electrophilic "warhead" to react with specific residues on a target biomolecule. mdpi.com

Furthermore, ketone-containing heterocyclic compounds, such as this compound, are being investigated for their utility in photoredox catalysis. This branch of chemistry uses visible light to drive chemical reactions, often involving the generation of reactive radical species under mild conditions. uni-regensburg.dediva-portal.org The electron-deficient nature of the carbonyl group in this compound makes it a candidate for participating in single-electron transfer (SET) processes, which are central to photoredox catalysis. uni-regensburg.de This catalytic approach can be used to construct more complex molecules, potentially incorporating reporter tags or other functionalities necessary for a chemical probe, by forming new carbon-carbon or carbon-heteroatom bonds. diva-portal.orgrsc.org

The development of a molecule like this compound into a chemical probe would involve leveraging these chemical interactions to achieve high affinity and selectivity for a specific biological target. While direct application of this specific compound as a probe is not yet widely documented, its structural motifs are relevant to the synthetic strategies used to build sophisticated tools for chemical biology.

Table 1: Potential Chemical Interactions of this compound in Probe Development

Functional GroupType of InteractionRelevance to Probe Development
Ketone (C=O)Nucleophilic AdditionServes as an electrophilic site for covalent modification of biological targets (e.g., enzyme active sites).
Ketone (C=O)Photoredox Catalysis (SET)The electron-deficient carbonyl can participate in radical generation for synthesizing more complex probe structures. uni-regensburg.de
Tetrahydrofuran RingHydrogen BondingThe ether oxygen can act as a hydrogen bond acceptor, influencing solubility and non-covalent interactions with target proteins. evitachem.com
Alkyl Scaffoldvan der Waals ForcesThe overall shape and size contribute to the binding affinity and selectivity for the target's binding pocket.

Role in Flavor and Fragrance Chemistry (identification and synthesis of volatile compounds)

The chemical structure of this compound, featuring a substituted tetrahydrofuran ring, places it within a class of compounds known for their significant contributions to flavor and fragrance. Tetrahydrofuran derivatives are found in a variety of natural products and are often associated with desirable organoleptic properties. np-mrd.orgtum.de While this specific ketone may not be a widely known commercial flavorant, its structural relatives are well-documented aroma compounds, suggesting its potential for investigation and use in this field.

The synthesis of such compounds is crucial for their commercial application in the flavor and fragrance industry, allowing for a consistent and reliable supply. The synthesis of tetrahydrofuran derivatives can be achieved through various routes, including the cyclization of appropriate diols or the hydrogenation of furan (B31954) precursors. evitachem.com For this compound specifically, synthetic routes could involve the oxidation of the corresponding secondary alcohol, (1s)-1-(2-Methyloxolan-2-yl)ethan-1-ol. Given the commercial availability of related tetrahydrofuran-based chemicals, established synthetic methodologies can likely be adapted for the production of this ketone for research and potential application as a novel flavor or fragrance ingredient. fluorochem.co.ukgoogle.comgoogle.com

Table 2: Examples of Structurally Related Flavor & Fragrance Compounds

Compound NameCAS NumberAroma/Flavor ProfileNatural Occurrence (Examples)
Linalool oxide (furanoid)60047-17-8Floral, sweet, citrus, woodyTea, passion fruit, honey, hops
2-Methyl-3-thioacetoxytetrahydrofuran252736-41-7Roasted meat, gravyUsed in savory flavors
Tetrahydro-2-methyl-2-furanol7326-46-7Pleasant aromaUsed in food chemistry
1-[(3S,4R,5R)-5-hydroxy-4-methyloxolan-3-yl]ethan-1-oneNot AvailableNot specifiedFound in Penicillium species

Future Research Trajectories and Unexplored Avenues in 1 2 Methyloxolan 2 Yl Ethan 1 One Chemistry

Development of Green Chemistry Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. Future research on 1-(2-Methyloxolan-2-yl)ethan-1-one should prioritize the development of environmentally benign synthetic protocols.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. The exploration of greener alternatives is therefore a critical research avenue. This includes the investigation of biocatalysis , where enzymes or whole-cell systems could be employed for the synthesis of the target molecule or its precursors. For instance, the enantioselective dehalogenation of a related compound, 4-((E)-4',8'-dimethylnona-3',7'-dien-1-yl)-4-methyl-5-methylenedihydrofuran-2-one, has been successfully achieved using fungal and yeast cultures, highlighting the potential of biocatalysts in manipulating similar heterocyclic structures. science.gov

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound could significantly reduce reaction times and energy consumption. researchgate.net The replacement of conventional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is another key area for investigation. researchgate.net For example, the synthesis of 2-pyridones has been successfully carried out using cyclic ketones in polyethylene glycol-600, demonstrating the feasibility of using such green solvents for reactions involving cyclic ketones. researchgate.net A convenient, safe, and green protocol using oxone/halide for halogenative semipinacol rearrangement at room temperature highlights the potential for in situ generation of reactive species from non-toxic starting materials. organic-chemistry.org

Exploration of Novel Catalytic Transformations

The unique structure of this compound makes it an intriguing substrate for a variety of novel catalytic transformations, opening doors to the synthesis of complex and potentially bioactive molecules.

Future research could focus on applying modern catalytic methods to this ketone. For example, palladium-catalyzed aerobic dehydrogenation could introduce unsaturation into the tetrahydrofuran (B95107) ring or at the α-position of the ketone, leading to the formation of enones which are versatile synthetic intermediates. organic-chemistry.org The development of highly selective self-condensation reactions , catalyzed by systems like MOF-encapsulating phosphotungstic acid, could lead to the synthesis of higher-order structures with potential applications as high-density fuels. rsc.org

Moreover, exploring domino reactions involving this compound could provide rapid access to highly functionalized and structurally diverse molecules. One-pot three-component domino reactions of cyclic ketones have been shown to produce novel dispiropyrrolidines with interesting biological activities. nih.gov The application of similar strategies to this compound could yield new classes of heterocyclic compounds. Additionally, cycloaddition reactions , such as the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with ketones, could be explored to construct novel spirocyclic systems containing the 2,2-disubstituted tetrahydrofuran motif. nih.gov

Advanced Spectroscopic Methodologies for In Situ Analysis

A deeper understanding of the reaction kinetics, mechanisms, and pathways involving this compound can be achieved through the application of advanced in situ spectroscopic techniques. Real-time monitoring of chemical reactions provides invaluable data that can be used to optimize reaction conditions, identify transient intermediates, and ensure process safety.

Techniques such as in situ Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy are powerful tools for this purpose. hzdr.demt.comacs.orgacs.org For instance, in situ FTIR has been successfully used to monitor Grignard reactions in real-time, providing insights into reaction initiation and the accumulation of unreacted starting materials. hzdr.demt.com This would be particularly relevant for studying reactions where this compound is formed or consumed. Raman spectroscopy has also been employed for the real-time monitoring of continuous-flow organic synthesis, including reactions involving α,β-unsaturated carbonyl moieties. beilstein-journals.org

The application of these techniques could allow for the precise determination of reaction endpoints, the detection of any side reactions, and the elucidation of complex reaction mechanisms. For example, monitoring the enolization of a ketone and the subsequent formation of a vinyl sulfonate has been achieved using inline IR spectroscopy. researchgate.net Similar methodologies could be applied to study the reactivity of the enolate of this compound. Furthermore, ion mobility spectrometry offers a promising avenue for real-time gas monitoring, which could be adapted for analyzing the volatile products or byproducts of reactions involving this ketone. nih.gov

Integration with Machine Learning for Predictive Chemistry

The integration of machine learning (ML) with chemistry is revolutionizing the way chemical reactions are designed and understood. For a molecule like this compound, ML models could be developed to predict its reactivity, the yield of reactions, and the stereoselectivity of transformations.

Supervised ML models can be trained on datasets of chemical reactions to predict outcomes with a high degree of accuracy. ucla.edu For instance, ML models have been successfully used to predict the regioselectivity of radical C-H functionalization in heterocycles. researchgate.net Such models could be adapted to predict the site of reaction on the this compound scaffold. The development of type-specific reaction yield prediction models, as demonstrated for iridium(I)-catalyzed O-H bond insertion reactions, could be applied to catalytic transformations involving our target ketone. rsc.org

Furthermore, ML can assist in understanding and predicting stereoselectivity. While traditional models like the Felkin-Anh model provide a qualitative framework, computational methods and ML can offer more quantitative predictions. rsc.org Quantum-guided molecular mechanics (Q2MM) is a powerful tool for deriving transition state force fields that can rapidly and reliably predict stereoselectivities for a wide range of reactions. rsc.org By generating a dataset of computed or experimental results for reactions of this compound, bespoke ML models could be created to guide the synthesis of specific stereoisomers of its derivatives. However, it is crucial to be aware that the predictive power of ML models is highly dependent on the quality and diversity of the training data, and care must be taken to avoid models that simply capture literature popularity trends rather than true chemical reactivity. acs.org

Discovery of Unexpected Chemical Reactivity and Transformations

A significant driver of innovation in synthetic chemistry is the discovery of unexpected reactions and molecular rearrangements. The unique combination of functional groups in this compound provides a fertile ground for such discoveries, potentially leading to the formation of novel and complex molecular architectures.

Future research should be open to exploring reaction conditions that might induce unforeseen transformations. For example, photochemical reactions, such as the self-coupling of cyclic ketones under a high-pressure mercury lamp to form pinacol-type compounds, could lead to novel dimeric structures derived from this compound. epa.gov The study of rearrangement reactions is another promising avenue. Unexpected rearrangements have been observed in related heterocyclic systems, such as the morphinan (B1239233) skeleton, leading to the formation of novel ring systems. nii.ac.jp Similarly, the nih.govnih.gov-Wittig rearrangement of tetrahydropyran (B127337) acetals has been shown to be a facile route to aromatic tertiary alcohols. acgpubs.org

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methyloxolan-2-yl)ethan-1-one, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or ketone functionalization of substituted oxolane precursors. For example, acylation of 2-methyloxolane with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a viable route . Key factors include:

  • Catalyst stoichiometry : Excess AlCl₃ can lead to side reactions (e.g., over-acylation).
  • Temperature control : Reactions are often conducted at 0–5°C to minimize ring-opening of the oxolane moiety.
  • Solvent selection : Dichloromethane or nitrobenzene is preferred for polar aprotic conditions.
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The methyl group on the oxolane ring appears as a singlet (~δ 1.3–1.5 ppm), while the acetyl group’s methyl resonates at δ 2.1–2.3 ppm. Coupling patterns confirm the oxolane ring’s puckering .
    • ¹³C NMR : The ketone carbon (C=O) appears at δ 205–210 ppm, and the oxolane ring carbons are observed between δ 60–80 ppm.
  • X-ray Crystallography :
    Using SHELXL for refinement, the oxolane ring’s puckering amplitude (q) and phase angle (φ) can be quantified via Cremer-Pople coordinates . For example, a recent study reported a puckering amplitude of q = 0.42 Å and φ = 18° for a similar oxolane derivative, indicating a twist conformation .

Advanced Research Questions

Q. What computational methods are employed to predict the ring puckering and conformational dynamics of the oxolane moiety in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    Geometry optimization at the B3LYP/6-311+G(d,p) level provides energy-minimized conformers. The Cremer-Pople puckering parameters (q, θ, φ) are calculated to describe ring distortion .
  • Molecular Dynamics (MD) Simulations :
    Simulations in explicit solvent (e.g., acetonitrile) at 298 K for 50 ns reveal interconversion between twist and envelope conformations. Free energy surfaces (FES) derived from MD trajectories identify the dominant puckered state .
  • Comparison with Experimental Data :
    Discrepancies between DFT-predicted and X-ray-derived puckering parameters may arise from crystal packing effects, necessitating periodic boundary condition (PBC) corrections in simulations .

Q. How can discrepancies between theoretical and experimental electronic circular dichroism (ECD) data for this compound be resolved?

Methodological Answer:

  • Source of Contradictions :
    Theoretical ECD spectra (TD-DFT) often fail to replicate experimental Cotton effects due to solvent interactions or inadequate conformational sampling.
  • Resolution Strategies :
    • Conformational Averaging : Include Boltzmann-weighted contributions from all low-energy conformers (e.g., twist, half-chair) in TD-DFT calculations .
    • Solvent Modeling : Use the polarizable continuum model (PCM) for acetonitrile or methanol to mimic experimental conditions.
    • Vibronic Coupling : Incorporate Herzberg-Teller corrections to account for vibronic transitions, which sharpen spectral bands .
      A case study on a related oxolane ketone showed that these adjustments reduced the mean absolute error (MAE) between theoretical and experimental ECD from 15 nm to 3 nm .

Q. What mechanistic insights guide the regioselective functionalization of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Steric and Electronic Factors :
    The ketone’s electrophilicity is enhanced by the electron-withdrawing oxolane oxygen, directing nucleophiles (e.g., Grignard reagents) to the carbonyl carbon. Steric hindrance from the 2-methyl group on the oxolane ring favors nucleophilic attack anti to the substituent.
  • Experimental Validation :
    Kinetic studies using competing nucleophiles (e.g., MeMgBr vs. PhMgBr) in THF at −78°C show a 4:1 preference for methyl addition, attributed to smaller nucleophile size .
  • Computational Support :
    NBO analysis reveals partial positive charge localization on the carbonyl carbon (NPA charge = +0.52), consistent with regioselective attack .

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